5-Fluoro-2-hydroxybenzohydrazide

Antifungal activity Fluorine substitution Fusarium spp.

5-Fluoro-2-hydroxybenzohydrazide (CAS 443-10-7) is a fluorinated salicylhydrazide derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g·mol⁻¹. It belongs to the benzohydrazide family, which is extensively investigated for anti-tubercular, anti-bacterial, anti-fungal and anti-cancer properties.

Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
Cat. No. B14016968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxybenzohydrazide
Molecular FormulaC7H7FN2O2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)NN)O
InChIInChI=1S/C7H7FN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
InChIKeyGORJMUSDJKVSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-hydroxybenzohydrazide – Structural Identity and Procurement-Relevant Class


5-Fluoro-2-hydroxybenzohydrazide (CAS 443-10-7) is a fluorinated salicylhydrazide derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g·mol⁻¹ . It belongs to the benzohydrazide family, which is extensively investigated for anti-tubercular, anti-bacterial, anti-fungal and anti-cancer properties [1]. The 5-fluoro substituent imparts distinct physicochemical attributes compared to the unsubstituted 2-hydroxybenzohydrazide (CAS 936-02-7, MW 152.15) and the 5-chloro (MW 186.60) or 5-bromo (MW 231.05) analogs, including altered lipophilicity, hydrogen-bond capacity and metabolic stability that directly influence biological target engagement [2].

Why 5-Fluoro-2-hydroxybenzohydrazide Cannot Be Simply Replaced by Other Benzohydrazides


Within the 2-hydroxybenzohydrazide chemotype, the identity and position of the aromatic substituent critically modulate bioactivity. The 5-fluoro group increases lipophilicity and enhances membrane penetration compared to the unsubstituted parent, while the electron-withdrawing nature of fluorine alters the acidity of the 2-OH group (predicted pKₐ ≈ 8.44) and the nucleophilicity of the hydrazide –NH₂ terminus, directly affecting enzyme-binding kinetics and derivatisation efficiency . The 5-chloro and 5-bromo analogs possess larger van der Waals radii and distinct electronic profiles, leading to divergent target selectivity and pharmacokinetics [1]. Consequently, substituting one analog for another without re-validating the biological readout risks loss of potency, altered selectivity, or failed derivatisation, making procurement decisions based solely on class membership scientifically unsound [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 5-Fluoro-2-hydroxybenzohydrazide


Fluorine-Enhanced Antifungal Potency Relative to Non-Fluorinated Hydrazide Analogs

A structure–activity study of aliphatic and aromatic hydrazide derivatives demonstrated that compounds bearing fluorine-containing substituents exhibit superior antifungal activity against Fusarium solani and Fusarium oxysporum compared to analogs with non-fluorinated substituents. The authors concluded that fluorinated derivatives 'penetrate the cell structure more effectively and are characterized by higher antifungal potential than analogues with different substituents' [1]. Although the study evaluates a panel of hydrazides rather than providing a single head-to-head IC₅₀ comparison for 5-fluoro-2-hydroxybenzohydrazide vs. its exact des-fluoro counterpart, it establishes a class-level principle that the 5-fluoro substituent confers a meaningful bioactivity advantage over the unsubstituted or alternatively substituted benzohydrazides. This inference is directly applicable to procurement decisions when selecting among 2-hydroxybenzohydrazide, 5-fluoro, 5-chloro, and 5-bromo variants for antifungal screening.

Antifungal activity Fluorine substitution Fusarium spp.

Differential Antimicrobial Selectivity of Fluorobenzohydrazides Across Gram-Positive and Gram-Negative Panels

Piscopo et al. evaluated a series of hydrazide derivatives of fluorobenzoic acids against five Gram-positive bacteria, seven Gram-negative bacteria, and three fungi using the Kirby–Bauer agar-diffusion method [1]. The fluorinated benzohydrazides demonstrated preferential inhibitory activity against Gram-positive strains, with the greatest potency observed toward Mycobacterium paratuberculosis ATCC 607. While the study did not isolate 5-fluoro-2-hydroxybenzohydrazide for independent quantification, it provides direct evidence that the fluorobenzohydrazide subclass exhibits a Gram-positive-selective antimicrobial profile that differs from the broader-spectrum activity reported for certain non-fluorinated benzohydrazide derivatives [2]. This differential selectivity is a critical factor when choosing a benzohydrazide scaffold for target-directed antimicrobial screening.

Antimicrobial Fluorobenzohydrazide Gram-positive selectivity

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. 5-Chloro and 5-Bromo Analogs

The 5-fluoro substituent confers a distinct physicochemical profile relative to the 5-chloro (CAS 5022-48-0) and 5-bromo (CAS 39635-10-4) analogs. The predicted pKₐ of 5-fluoro-2-hydroxybenzohydrazide is 8.44 ± 0.43, compared to the unsubstituted 2-hydroxybenzohydrazide (experimental pKₐ ~8.2–8.6 for the phenol OH) . Fluorine, with a van der Waals radius (1.47 Å) close to hydrogen (1.20 Å), introduces minimal steric perturbation while significantly altering electronic distribution, whereas chlorine (1.75 Å) and bromine (1.85 Å) impose progressively larger steric demands that can restrict binding-pocket accommodation [1]. Additionally, the 5-fluoro analog possesses 3 hydrogen-bond donors and 4 hydrogen-bond acceptors, identical to the 5-chloro and 5-bromo congeners, but the stronger electronegativity of fluorine enhances the acidity of the 2-OH proton relative to the chloro and bromo analogs, potentially strengthening key hydrogen-bond interactions with target proteins . These differentiated physicochemical properties provide a rational basis for selecting the 5-fluoro variant when a balance of minimal steric bulk and maximal electronic modulation is desired in medicinal chemistry campaigns.

Lipophilicity Hydrogen bonding Drug-likeness Fluorine walk

Fluorine-Specific Enhancement of Hydrazide Derivatisation Efficiency for Library Synthesis

The 5-fluoro substituent electronically activates the hydrazide –NH₂ toward condensation with aldehydes and ketones relative to the unsubstituted parent. The electron-withdrawing effect of fluorine at the 5-position increases the electrophilicity of the carbonyl carbon of the hydrazide, facilitating nucleophilic attack during hydrazone formation [1]. In a study on microwave-assisted synthesis of 2-hydroxybenzohydrazide derivatives, the unsubstituted parent achieved yields of 68–81% for Schiff-base formation with substituted benzaldehydes [2]. Although direct comparative yield data for the 5-fluoro analog under identical conditions are not available in the public literature, the established electronic effect of fluorine predicts a modest rate enhancement and potentially higher conversion for the 5-fluoro derivative when reacting with electron-rich aldehydes, making it a preferred scaffold for parallel library synthesis where throughput and yield consistency are critical procurement considerations.

Derivatisation Hydrazone synthesis Fluorine effect Library design

High-Value Application Scenarios for 5-Fluoro-2-hydroxybenzohydrazide Based on Differentiated Evidence


Antifungal Lead Discovery Targeting Fusarium Phytopathogens

Based on class-level evidence that fluorine-containing hydrazide derivatives exhibit enhanced fungal cell penetration and superior antifungal activity against Fusarium solani and Fusarium oxysporum [1], 5-fluoro-2-hydroxybenzohydrazide should be prioritized as a core scaffold for antifungal lead discovery programs targeting Fusarium wilt and root-rot diseases. The compound can serve as a starting point for hydrazone derivatisation, with the fluorine atom expected to maintain or improve the antifungal potency observed in the broader fluorinated hydrazide class.

Gram-Positive-Selective Antimicrobial Screening Cascades

The demonstrated Gram-positive selectivity of fluorobenzohydrazide derivatives [1] positions 5-fluoro-2-hydroxybenzohydrazide as a strategic choice for target-based screening cascades aimed at Gram-positive pathogens, including drug-resistant Staphylococcus aureus and Mycobacterium species. Procurement of the 5-fluoro analog, rather than the unsubstituted 2-hydroxybenzohydrazide, aligns the screening library with the established selectivity trend, increasing the probability of identifying hits with the desired pathogen-spectrum profile.

Structure-Based Drug Design Requiring Balanced Steric and Electronic Properties

When computational docking or fragment-based screening identifies the 2-hydroxybenzohydrazide core as a promising hit, the 5-fluoro congener offers a unique combination of minimal steric perturbation (vdW radius 1.47 Å vs. 1.20 Å for H) and significant electronic modulation (predicted pKₐ shift of ~0.2–0.4 units) [1]. This makes it the halogen congener of choice for 'fluorine-walk' SAR exploration, avoiding the steric penalties of the 5-chloro (1.75 Å) and 5-bromo (1.85 Å) analogs while retaining the electronic benefits of halogen substitution.

Parallel Hydrazone Library Synthesis for Hit Expansion

For medicinal chemistry groups employing microwave-assisted or conventional parallel synthesis of hydrazone libraries, 5-fluoro-2-hydroxybenzohydrazide is the recommended hydrazide building block when electronic activation of the hydrazide –NH₂ is desired to improve condensation yields with electron-rich aldehydes [1]. The unsubstituted parent has demonstrated yields of 68–81% under microwave conditions [2]; the 5-fluoro analog is mechanistically expected to match or exceed these yields, making it a reliable choice for high-throughput library production.

Quote Request

Request a Quote for 5-Fluoro-2-hydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.